Methyl 4-methoxy-3,5-dimethylpicolinate
Description
Significance of Picolinate (B1231196) Esters as Building Blocks in Organic Synthesis
Picolinate esters, esters of picolinic acid (pyridine-2-carboxylic acid), are not merely simple aromatic esters. Their strategic importance in organic synthesis stems from a combination of factors inherent to their structure. The presence of the pyridine (B92270) nitrogen atom at the ortho position to the ester functionality imparts unique reactivity and coordination properties.
Picolinic acids and their ester derivatives are widely utilized as foundational components in the synthesis of more complex molecules. nih.govnih.gov They can act as versatile precursors for a variety of functional group transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing multiple avenues for molecular elaboration. Furthermore, the pyridine ring itself can undergo a range of substitution reactions, allowing for further diversification of the molecular architecture.
One of the most significant roles of the picolinate moiety is its ability to act as a bidentate chelating ligand for a wide array of metal ions. nih.gov This property is exploited in coordination chemistry to create stable metal complexes with defined geometries and electronic properties. These complexes find applications in catalysis, materials science, and have potential biomedical uses, such as in medical imaging. nih.gov
Moreover, picolinate esters can be employed as "active esters" in peptide synthesis and other acylation reactions. The proximity of the pyridine nitrogen can influence the reactivity of the ester carbonyl group, facilitating nucleophilic attack under specific conditions. nih.gov
Structural Characteristics and Chemical Relevance of Methyl 4-methoxy-3,5-dimethylpicolinate
This compound, with the chemical formula C10H13NO3 and a molecular weight of 195.21 g/mol , is a polysubstituted pyridine derivative that presents a unique combination of functional groups. cymitquimica.com It is recognized in chemical literature as a versatile small molecule scaffold, implying its utility as a starting point for the synthesis of a diverse range of target molecules. cymitquimica.com
| Property | Value |
| CAS Number | 187222-18-0 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| Synonyms | Methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate, Omeprazole (B731) Impurity 27 |
This interactive data table provides key identifiers for this compound.
The structural features of this compound are key to its chemical relevance:
The Picolinate Ester Moiety: As discussed, the methyl picolinate core provides a handle for various synthetic transformations and imparts the ability to coordinate with metal ions.
The Methoxy (B1213986) Group: The electron-donating methoxy group at the 4-position of the pyridine ring influences the electron density of the aromatic system, which can affect its reactivity in electrophilic and nucleophilic substitution reactions.
The Dimethyl Groups: The two methyl groups at the 3- and 5-positions provide steric bulk, which can direct the regioselectivity of reactions on the pyridine ring. They also increase the lipophilicity of the molecule.
A significant aspect of the chemical relevance of this compound is its documented presence as an impurity in the active pharmaceutical ingredient (API) esomeprazole (B1671258) (a proton pump inhibitor). lookchem.com This underscores the importance of this specific molecular structure within the context of pharmaceutical synthesis and quality control. The synthesis of structurally related 3,5-dimethyl-4-methoxypyridine derivatives as intermediates for ATPase inhibitors further highlights the potential of this substitution pattern in medicinal chemistry. google.com A patented process describes the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a closely related structure, which is a key intermediate for various derivatives including omeprazole and tenatoprazole. google.com
Research Landscape and Future Directions in Picolinate Chemistry
The field of picolinate chemistry continues to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and explore new applications.
Current Research Focus:
Novel Synthetic Methods: Researchers are continuously exploring more efficient and environmentally benign methods for the synthesis of substituted picolinates. This includes the development of new catalytic systems and the use of multi-component reactions to build molecular complexity in a single step. researchgate.net
Medicinal Chemistry Applications: The picolinate scaffold is a common feature in many biologically active molecules. Current research is focused on the design and synthesis of novel picolinate derivatives with potential therapeutic applications, including anticancer and antimicrobial agents. pensoft.net The synthesis of derivatives of picolinic acid has been shown to induce apoptosis in human non-small cell lung cancer cells. pensoft.net
Coordination Chemistry and Catalysis: The chelating properties of picolinates continue to be exploited in the development of new metal complexes for catalysis. Research is directed towards designing ligands that can control the reactivity and selectivity of metal centers in a predictable manner. The use of chromium picolinate as a nutritional supplement, although debated, has spurred further investigation into the biological roles of picolinate complexes. nih.govnih.govfuturemarketinsights.comwikipedia.orgresearchgate.net
Future Directions:
The future of picolinate chemistry is likely to be driven by the increasing demand for complex and highly functionalized molecules in fields such as drug discovery and materials science. Key future directions include:
Bioconjugation: Picolinate derivatives are being explored for their potential in bioconjugation, the process of linking molecules to biological macromolecules such as proteins. researchgate.net This could lead to the development of new diagnostic tools and targeted therapies.
Functional Materials: The ability of picolinates to form stable complexes with a variety of metals makes them attractive building blocks for the construction of functional materials, such as metal-organic frameworks (MOFs) and luminescent materials.
Sustainable Chemistry: There is a growing emphasis on the development of sustainable chemical processes. Future research in picolinate chemistry will likely focus on the use of renewable starting materials and the development of catalytic methods that minimize waste and energy consumption.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-5-11-8(10(12)14-4)7(2)9(6)13-3/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQLJYFNYDIFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 Methoxy 3,5 Dimethylpicolinate and Its Analogues
Development of Regioselective Synthetic Routes
The electron-deficient nature of the pyridine (B92270) ring and the influence of the nitrogen heteroatom present unique challenges for regioselective functionalization. researchgate.net Direct C-H functionalization of an unsubstituted pyridine ring typically favors substitution at the 2- or 4-positions, making the synthesis of specifically substituted derivatives complex. researchgate.net Consequently, multi-step strategies involving the construction of the pyridine ring from acyclic precursors or the sequential functionalization of simpler pyridine derivatives are often employed. researchgate.net
Strategic Functionalization of Pyridine Ring Systems for Methyl 4-methoxy-3,5-dimethylpicolinate Synthesis
The synthesis of the target picolinate (B1231196) often begins with a pre-substituted pyridine, such as 3,5-dimethylpyridine (B147111) (3,5-Lutidine). A common and effective strategy involves a sequence of reactions to introduce the required functional groups at the desired positions. This multi-step process ensures high regioselectivity.
A key pathway involves the following transformations:
N-Oxidation : The pyridine nitrogen is first oxidized to form an N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution and directs incoming groups to the 4-position.
Nitration : The N-oxide is then nitrated, typically using a mixture of sulfuric and nitric acid, to introduce a nitro group at the 4-position, yielding 3,5-dimethyl-4-nitropyridine-N-oxide. rasayanjournal.co.in
Methoxylation : The nitro group is a good leaving group and can be displaced by a methoxy (B1213986) group. Reaction with sodium methoxide (B1231860) results in the formation of 3,5-dimethyl-4-methoxypyridine-N-oxide. rasayanjournal.co.in
Functionalization at the 2-position : The N-oxide can then be rearranged to introduce a functional group at the 2-position, which can be further converted to the methyl ester group of the final product. For instance, reaction with dimethyl sulfate (B86663) can lead to the formation of 1,4-dimethoxy-3,5-dimethylpyridinium methylsulfate, which can be treated with potassium cyanide (KCN) to introduce a nitrile group at the 2-position. google.comgoogle.com This nitrile can then be hydrolyzed to a carboxylic acid and subsequently esterified.
This sequential approach allows for the controlled and regioselective construction of the highly substituted pyridine core required for this compound.
Methodologies for Introducing Methoxy and Methyl Substituents onto the Picolinate Core
Methyl Groups : In many synthetic routes, the 3- and 5-methyl substituents are incorporated from the very beginning by using 3,5-dimethylpyridine as the starting material. rasayanjournal.co.ingoogle.com This approach avoids complex C-H methylation steps on the pyridine ring.
Methoxy Group : The 4-methoxy group is typically introduced via nucleophilic aromatic substitution. As described previously, a common method involves the displacement of a nitro group from the 4-position of a pyridine-N-oxide derivative using a methoxide source like sodium methoxide. rasayanjournal.co.in Another patented process starts from 2,3,5-trimethylpyridine, which is converted to 2,3,5-trimethyl-4-nitropyridine-N-oxide, followed by the exchange of the nitro group for a methoxy group. google.com The presence of the N-oxide is crucial as it activates the 4-position for this substitution.
| Reaction Step | Reagents and Conditions | Purpose | Reference |
| N-Oxidation of 3,5-Lutidine | Hydrogen Peroxide, Acetic Acid | Activates ring for nitration | rasayanjournal.co.in |
| Nitration | Sulfuric Acid, Nitric Acid | Introduces nitro group at C4 | rasayanjournal.co.in |
| Methoxylation | Sodium Methoxide, Methanol (B129727) | Replaces nitro group with methoxy group | rasayanjournal.co.in |
| Cyanation | Dimethyl Sulfate, then KCN | Introduces nitrile group at C2 | google.comgoogle.com |
Esterification and Transesterification Reactions for Picolinate Formation
The final step in the synthesis of this compound is the formation of the methyl ester from the corresponding picolinic acid. Several standard esterification methods can be applied.
A widely used and efficient method is the conversion of the picolinic acid to its corresponding acyl chloride, followed by reaction with methanol. nih.gov This two-step process typically proceeds with high yield.
Acid Chloride Formation : The picolinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). This converts the carboxylic acid into the more reactive picolinoyl chloride. nih.gov
Esterification : The resulting acyl chloride is then reacted with methanol to yield the methyl picolinate. A base, such as triethylamine, may be added to neutralize the HCl generated during the reaction. nih.gov
Alternatively, direct coupling methods can be employed. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, can facilitate the reaction between the carboxylic acid and alcohol, offering high yields under mild conditions. researchgate.net However, for picolinic acids, this reaction can sometimes be complicated by the formation of N-acylurea byproducts. researchgate.net
| Esterification Method | Key Reagents | Description | Reference |
| Via Acyl Chloride | Thionyl Chloride (SOCl₂), Methanol | Two-step process: carboxylic acid is converted to a more reactive acyl chloride before reacting with methanol. | nih.gov |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | Direct coupling of the carboxylic acid and methanol using a carbodiimide (B86325) reagent. | researchgate.net |
Synthesis of Key Precursors and Intermediate Compounds
Preparation of 4-Methoxy-3,5-dimethylpyridine Derivatives
As outlined in section 2.1.1, a fundamental precursor is 3,5-dimethyl-4-methoxypyridine-N-oxide. A detailed three-step synthesis starting from 3,5-dimethyl-4-nitropyridine-1-oxide has been described. rasayanjournal.co.in
Methoxylation : The starting nitro compound is treated with sodium hydroxide (B78521) and methanol to yield 3,5-dimethyl-4-methoxypyridine-1-oxide. rasayanjournal.co.in
Methylation/Hydroxylation : This N-oxide then undergoes a reaction with dimethyl sulfate, ammonium (B1175870) persulfate, and hydrogen peroxide to introduce a hydroxymethyl group at the 2-position, forming 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. rasayanjournal.co.in
Chlorination : The resulting alcohol is subsequently treated with a chlorinating agent like thionyl chloride to produce 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, a versatile intermediate for further functionalization. rasayanjournal.co.in
Another patented process describes the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to 3,5-dimethyl-4-methoxypyridine-2-methanamine. google.comgoogle.com This amine can then be converted to the corresponding alcohol via diazotization with sodium nitrite (B80452) in an acidic aqueous solution. google.comgoogle.com
Derivatization from 4-Methoxy-3,5-dimethyl-2-pyridylmethanol and Related Chloromethyl Pyridines
4-Methoxy-3,5-dimethyl-2-pyridylmethanol is a pivotal intermediate. prepchem.comsynblock.comsielc.com It can be prepared by dissolving (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (B1210297) in ethanol (B145695) and treating it with sodium hydroxide. prepchem.com The resulting alcohol can be isolated and crystallized from petroleum ether. prepchem.com
The conversion of this alcohol to the corresponding chloromethyl pyridine is a common and important derivatization. google.comchemicalbook.com The reaction is typically carried out by treating 4-methoxy-3,5-dimethyl-2-pyridylmethanol with thionyl chloride in a suitable solvent such as dichloromethane. chemicalbook.com The reaction proceeds smoothly at room temperature to give 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in high yield. chemicalbook.com This chloromethyl derivative is a valuable electrophile, used in the alkylation of various nucleophiles to construct more complex molecules. jst.go.jp
| Intermediate Compound | Synthetic Route | Key Reagents | Reference |
| 4-Methoxy-3,5-dimethyl-2-pyridylmethanol | Hydrolysis of acetate precursor | (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate, NaOH, Ethanol | prepchem.com |
| 4-Methoxy-3,5-dimethyl-2-pyridylmethanol | From 2-carbonitrile precursor | H₂ (catalytic hydrogenation), then NaNO₂, H⁺ | google.comgoogle.com |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Chlorination of alcohol | 4-Methoxy-3,5-dimethyl-2-pyridylmethanol, Thionyl Chloride (SOCl₂) | chemicalbook.com |
Role of Picolinic Acid Derivatives in Ester Synthesis
Picolinic acid derivatives serve as crucial intermediates in the synthesis of esters, including complex picolinates. They are often employed as "active esters," which are effective acylating agents for creating amide and ester bonds, particularly when direct esterification is challenging.
The synthesis of these active esters, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters of picolinic acid, provides a reliable method for subsequent reactions. nih.govresearchgate.net Acylation reactions using picolinoyl chlorides can be problematic as the acid chlorides are often available only as hydrochlorides, which have poor solubility in inert solvents. nih.govresearchgate.net This can lead to incomplete reactions, especially with polyamines, due to extensive salt formation. nih.govresearchgate.net Active esters circumvent these issues.
For instance, the N-hydroxysuccinimidyl ester of picolinic acid is a more reactive alternative to methods involving dicyclohexylcarbodiimide (DCC) coupling, which can be hampered by the formation of N-acylurea byproducts. nih.gov The general procedure involves reacting the picolinic acid with a suitable coupling agent to form the active ester, which can then be isolated and used in a subsequent step to react with an alcohol, yielding the desired picolinate ester.
Picolinic acid derivatives are also used as intermediates in multi-step synthetic pathways for pharmaceuticals. A patent describes new picolinic acid derivatives used in the process of making complex pyridine derivatives for treating respiratory disorders like cystic fibrosis. google.com In these schemes, the picolinic acid moiety is constructed and then elaborated. For example, a picoline derivative can be treated with dimethylcarbonate in the presence of a Grignard reagent like TMPMgCl·LiCl to form a methyl ester intermediate. google.com This intermediate is then converted to the final amide product through an aminolysis coupling sequence. google.com This highlights the role of picolinic acid esters as key stepping stones in building more complex molecular architectures.
Table 1: Examples of Picolinic Acid Active Esters
| Active Ester | Reagents for Preparation | Key Characteristics | Application |
| Picolinic acid p-nitrophenyl ester | Picolinic acid, p-nitrophenol, DCC | White needles, used in peptide synthesis. nih.gov | Acylating agent |
| Picolinic acid N-hydroxysuccinimidyl ester | Picolinic acid, N-hydroxysuccinimide, SOCl₂, DMF | White crystals, more reactive than DCC-coupled products. nih.gov | Acylating agent |
| Picolinic acid pentafluorophenyl ester | Picolinic acid, pentafluorophenol, SOCl₂, DMF | Transparent crystals, highly reactive. nih.gov | Acylating agent |
Modern Catalytic Approaches in Picolinate Synthesis
Modern organic synthesis increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. The synthesis of picolinates has benefited significantly from the development of novel catalytic systems, particularly those involving heterogeneous catalysts that facilitate easier separation and recycling.
A notable advancement is the use of a metal-organic framework (MOF) catalyst, specifically UiO-66(Zr)-N(CH₂PO₃H₂)₂, for the synthesis of picolinate and picolinic acid derivatives. nih.govresearchgate.net This nanoporous heterogeneous catalyst enables a multi-component reaction involving reactants like ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. nih.gov The key advantages of this system include:
Mild Reaction Conditions: The catalyst's structure, featuring phosphorous acid tags, allows the synthesis to proceed at ambient temperatures.
High Yields: The optimized process provides excellent product yields.
Heterogeneous Nature: As a solid catalyst, it can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity. nih.govresearchgate.net
Cooperative Catalysis: The proposed mechanism involves the activation of the aldehyde by the hydroxyl groups of the PO₃H₂ moiety on the catalyst, followed by a series of reactions including a Michael addition, culminating in an oxidation step to form the picolinate ring. nih.gov
Other metal complexes have also been explored as catalysts in reactions involving picolinate structures. For example, chromium(III) and cobalt(II) complexes with ligands like nitrilotriacetate and dipicolinate have been synthesized and characterized for their catalytic properties in oligomerization reactions. mdpi.com While not a direct synthesis of picolinates, this research demonstrates the broad utility of metal-picolinate-type structures in catalysis. Historically, the synthesis of chromium picolinate has involved the oxidation of 2-picoline to 2-picolinic acid, followed by a complexation reaction with a chromium(III) salt. google.com Catalysts such as cobaltous diacetate and manganese acetate have been used for the oxidation step. google.com
Table 2: Comparison of Catalytic Systems for Picolinate Synthesis
| Catalyst System | Reactants | Conditions | Advantages | Source |
| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Ethyl 2-oxopropanoate, ammonium acetate, malononitrile, aldehyde | Ambient temperature, various solvents | Heterogeneous, reusable, high yields, mild conditions | , nih.gov |
| Cobaltous diacetate / Manganese acetate | 2,3,4-picoline, molecular oxygen | 200°C, 2.1 MPa | Direct oxidation of methylpyridines | google.com |
Sustainable and Green Chemistry Aspects in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inresearchgate.net While specific green routes for this compound are not extensively detailed in the literature, general sustainable strategies for pyridine synthesis are directly applicable.
Key green chemistry approaches include:
Multicomponent Reactions (MCRs): As demonstrated in the catalytic synthesis using UiO-66(Zr)-N(CH₂PO₃H₂)₂, MCRs are a cornerstone of green chemistry. nih.govnih.gov They improve atom economy by incorporating multiple starting materials into the final product in a single step, which reduces waste, shortens reaction times, and simplifies workup procedures. rasayanjournal.co.innih.gov
Green Catalysts: The development and use of recyclable heterogeneous catalysts, like the MOF mentioned previously, is a significant green advancement. researchgate.net These catalysts reduce the amount of waste generated compared to stoichiometric reagents and can be reused, making the process more economically and environmentally viable. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation is recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and increase product yields. nih.govresearchgate.net It offers a more energy-efficient heating method compared to conventional techniques. nih.gov
Environmentally Benign Solvents: Traditional syntheses often use hazardous and volatile organic solvents. Green chemistry promotes the use of safer alternatives, such as water, ethanol, or ionic liquids, or even solvent-free conditions. rasayanjournal.co.inresearchgate.net A practical synthesis of 2-benzenesulfonylpyridine was developed using a tandem SNAr/oxidation reaction under mild conditions, which represents a more environmentally friendly methodology. acs.org
Applying these principles to the production of this compound could involve designing a one-pot, multicomponent reaction using a recyclable solid catalyst under microwave irradiation in a green solvent. Such an approach would align with the goals of sustainable chemistry by maximizing efficiency while minimizing waste and environmental impact. rasayanjournal.co.inresearchgate.net
Mechanistic Investigations of Chemical Reactivity and Transformations of Methyl 4 Methoxy 3,5 Dimethylpicolinate
Reactivity Profiling of the Pyridine (B92270) Ester Moiety
The pyridine ester moiety of Methyl 4-methoxy-3,5-dimethylpicolinate is a key site for chemical transformations. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, significantly influences the reactivity of the ester group at the 2-position. This electronic pull enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.
Ester Group Transformations: Hydrolysis, Aminolysis, and Reduction Pathways
The ester functional group can undergo several fundamental transformations, including hydrolysis, aminolysis, and reduction, each following distinct mechanistic pathways.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid can be accomplished through hydrolysis under either acidic or basic conditions. In a basic medium, the reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This is followed by the departure of the methoxide (B1231860) leaving group. Under acidic conditions, the carbonyl oxygen is first protonated, which further activates the carbonyl carbon towards attack by a water molecule. The presence of two methyl groups at the 3 and 5-positions may introduce steric hindrance around the ester group, potentially requiring more forcing conditions, such as elevated temperatures, for the hydrolysis to proceed efficiently.
Aminolysis: The reaction with amines, or aminolysis, provides a direct route to the corresponding amide derivatives. This transformation also follows a nucleophilic acyl substitution pathway. A kinetic study on the aminolysis of substituted phenyl picolinates revealed that these reactions are significantly more reactive than their benzoate (B1203000) counterparts, a trait attributed to the activating effect of the pyridine nitrogen. researchgate.net The reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The electron-donating nature of the methoxy (B1213986) and methyl groups on the pyridine ring of the target molecule may slightly temper the reactivity compared to unsubstituted picolinates, but efficient conversion to amides is still anticipated.
Reduction Pathways: The ester group can be readily reduced to a primary alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. Potent hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this transformation. google.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide and subsequent reduction of the intermediate aldehyde. Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing esters unless activating additives are present. researchgate.net
Nucleophilic and Electrophilic Reactions at the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are inherently electron-deficient and are thus susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions where the negative charge of the intermediate can be delocalized onto the nitrogen atom. stackexchange.comechemi.com In the case of this compound, the 4-position is occupied by a methoxy group. While methoxy groups on a pyridine ring can sometimes act as leaving groups in SNAr reactions, this typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. ntu.edu.sg In fact, the methoxy and dimethyl groups are electron-donating, which would deactivate the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution (SEAr): Conversely, the pyridine ring is generally deactivated towards electrophilic attack. However, the substituents on this compound dramatically alter this characteristic. The 4-methoxy group is a potent activating group and, along with the two activating methyl groups at the 3- and 5-positions, directs electrophiles to the ortho and para positions. The only unsubstituted position on the ring is C-6. This position is ortho to the activating methoxy group and para to the 3-methyl group, making it the most probable site for electrophilic attack. The ester group at the 2-position is deactivating, which would further disfavor substitution at adjacent positions. It is important to note that electrophilic attack can also occur on the pyridine nitrogen, leading to N-oxide formation, which can be a competing reaction pathway. wikipedia.org
Alkylation and Halogenation Reactions on the Substituted Pyridine Core
Further functionalization of the pyridine ring can be achieved through alkylation and halogenation reactions, with regioselectivity being a key consideration.
Regio- and Stereoselectivity in Functionalization Reactions
The regioselectivity of these reactions is dictated by the interplay of the electronic directing effects of the existing substituents and steric factors. For electrophilic reactions like halogenation, the combined activating and directing effects of the 4-methoxy and 3,5-dimethyl groups would strongly favor substitution at the C-6 position. Stereoselectivity is generally not a factor in reactions directly on the aromatic ring but would be relevant if chiral centers are introduced in the substituents.
Transformations of the Methoxy and Methyl Substituents
The substituents themselves can also be sites of chemical modification.
Ether Cleavage and Derivatization of the Methoxy Group
The 4-methoxy group, an ether linkage, can be cleaved to a hydroxyl group under strongly acidic conditions using reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgwikipedia.org The mechanism involves protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the methyl group, yielding Methyl 4-hydroxy-3,5-dimethylpicolinate and methyl halide. Once the hydroxyl group is unmasked, it can be further derivatized to form new ethers or esters, providing a route to a variety of analogs.
Interactive Data Table of Expected Reactions
| Reaction Type | Typical Reagents | Product Functional Group | General Mechanism |
| Ester Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Nucleophilic Acyl Substitution |
| Ester Aminolysis | RNH₂ or R₂NH | Amide | Nucleophilic Acyl Substitution |
| Ester Reduction | LiAlH₄ | Primary Alcohol | Nucleophilic Hydride Addition |
| Nucleophilic Substitution | Strong Nucleophile | (Generally Unlikely) | SNAr |
| Electrophilic Substitution | Electrophile (e.g., Br₂) | 6-Substituted Pyridine | SEAr |
| Ether Cleavage | HBr or HI | Phenol (4-hydroxypyridine) | SN2 on Methyl Group |
Functionalization of Aliphatic Methyl Groups
The two methyl groups at the 3- and 5-positions of the pyridine ring represent key sites for chemical modification. The selective functionalization of these C(sp³)-H bonds is a significant area of interest in synthetic chemistry for creating more complex molecules. Various strategies can be envisioned for the transformation of these aliphatic methyl groups.
One plausible approach involves deprotonation followed by electrophilic quench . The acidity of the methyl protons can be influenced by the electron-withdrawing nature of the pyridine ring and the ester group. Strong bases, such as organolithium reagents or lithium amides, could potentially deprotonate one of the methyl groups to form a nucleophilic carbanion. This intermediate could then react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, or carbon dioxide, to introduce new functional groups. The regioselectivity of this deprotonation would be a critical factor, potentially influenced by steric hindrance and the electronic effects of the substituents.
Table 1: Potential Electrophiles for Functionalization of Deprotonated this compound
| Electrophile | Resulting Functional Group |
| Alkyl Halide (R-X) | Extended Alkyl Chain (-CH₂-R) |
| Aldehyde (RCHO) | Hydroxyethyl Group (-CH₂-CH(OH)-R) |
| Ketone (RCOR') | Hydroxypropyl Group (-CH₂-C(OH)(R)(R')) |
| Carbon Dioxide (CO₂) | Carboxylic Acid Group (-CH₂-COOH) |
Another avenue for functionalization is through radical-mediated reactions . Halogenation of the methyl groups, for instance, using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light), could lead to the formation of bromomethyl derivatives. These halogenated intermediates are versatile synthons that can be converted into a variety of other functional groups, including alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.
Complex Reaction Sequences and Cascade Reactions Involving this compound
The multiple functional groups present in this compound make it an ideal candidate for participation in complex reaction sequences and cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
For instance, a cascade reaction could be initiated by the functionalization of one of the methyl groups, as described above. The newly introduced functional group could then undergo an intramolecular reaction with another part of the molecule. For example, if a hydroxyl group is introduced at the 3-methyl position, it could potentially undergo an intramolecular cyclization with the ester at the 2-position to form a lactone ring fused to the pyridine core.
Furthermore, the pyridine nitrogen atom can act as a directing group in transition metal-catalyzed reactions, facilitating C-H activation at specific positions on the ring or on the methyl substituents. This directed C-H activation could be the entry point into a cascade sequence, leading to the rapid construction of complex molecular architectures.
Organometallic and Radical Reactions with Picolinate (B1231196) Systems
The picolinate moiety in this compound is known to be a good ligand for a variety of metal ions. This coordination ability can be exploited in organometallic chemistry . The nitrogen atom and the carbonyl oxygen of the ester group can form a chelate ring with a metal center, influencing the reactivity of the molecule. For example, coordination to a transition metal could activate the pyridine ring towards nucleophilic or electrophilic attack.
Moreover, the picolinate system can participate in a range of radical reactions . The ester group can be a precursor for radical generation. For instance, under reductive conditions, the ester could be converted into a radical anion, which could then fragment to generate other radical species.
Table 2: Potential Organometallic and Radical Reactions
| Reaction Type | Potential Transformation |
| Directed C-H Activation | Functionalization of the pyridine ring or methyl groups. |
| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds. |
| Radical Decarboxylation | Removal of the ester group and formation of a pyridyl radical. |
| Radical Addition | Addition of radicals to the pyridine ring. |
Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 4 Methoxy 3,5 Dimethylpicolinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-Resolution NMR spectroscopy is a primary tool for determining the molecular structure of Methyl 4-methoxy-3,5-dimethylpicolinate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, distinct signals are expected for the protons of the two methyl groups on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the methyl ester protons. The chemical shifts of these signals are influenced by the electronic effects of the substituted pyridine ring.
¹³C NMR spectroscopy is particularly sensitive to the conformation of the methoxy group. In many aromatic compounds, the chemical shift of a methoxy carbon is dependent on its orientation relative to the aromatic ring. researchgate.net An out-of-plane methoxy group typically resonates at a downfield chemical shift (around 62 ppm) compared to an in-plane methoxy group (around 56 ppm). researchgate.net This phenomenon is attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group, which alters the paramagnetic shielding of the carbon nucleus. researchgate.net Analysis of the methoxy carbon's chemical shift in this compound can thus provide insights into its preferred conformation in solution.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 2.3 - 2.5 | Singlet | Ring -CH₃ (C3 & C5) |
| ¹H | ~ 3.8 - 4.0 | Singlet | Methoxy -OCH₃ |
| ¹H | ~ 3.9 - 4.1 | Singlet | Ester -OCH₃ |
| ¹H | ~ 8.2 - 8.4 | Singlet | Ring -H (C6) |
| ¹³C | ~ 15 - 20 | Quartet | Ring -CH₃ (C3 & C5) |
| ¹³C | ~ 52 - 54 | Quartet | Ester -OCH₃ |
| ¹³C | ~ 56 - 62 | Quartet | Methoxy -OCH₃ |
| ¹³C | ~ 120 - 165 | Various | Aromatic Carbons (C2, C3, C4, C5, C6) |
Note: Predicted values are based on typical shifts for similar structural motifs.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and probing the fragmentation pathways of this compound. The compound has a molecular formula of C₁₀H₁₃NO₃, corresponding to a monoisotopic mass of approximately 195.0895 atomic mass units and an average molecular weight of 195.21 g/mol . cymitquimica.comechemi.com
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of its elemental composition.
The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), characteristic fragmentation pathways for esters and substituted pyridines would be expected. Common fragmentation patterns include the loss of small neutral molecules or radicals.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 195 | [M]⁺ | Molecular Ion |
| 180 | [M - CH₃]⁺ | Loss of a methyl radical |
| 164 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 136 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule. nih.govmdpi.com For this compound, the spectra would be dominated by vibrations characteristic of the ester, methoxy, methyl, and substituted pyridine ring moieties.
The IR spectrum would clearly show a strong absorption band for the carbonyl (C=O) stretching of the ester group. Other key bands include C-O stretching vibrations for the ester and ether linkages, C-H stretching for the aliphatic and aromatic groups, and various vibrations corresponding to the pyridine ring. Studies on related picolinate (B1231196) compounds show characteristic shifts in C=N vibrations upon substitution or coordination. wikipedia.org The analysis of vibrational spectra of various picolinates has proven to be a reliable tool for understanding electronic charge distributions in the aromatic rings. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Pyridine Ring |
| 2990 - 2850 | C-H Stretch | -CH₃ and -OCH₃ |
| 1730 - 1710 | C=O Stretch | Ester Carbonyl |
| 1600 - 1550 | C=C and C=N Stretch | Pyridine Ring |
| 1470 - 1430 | C-H Bend | -CH₃ |
| 1300 - 1150 | C-O Stretch | Ester and Ether |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the conjugated π-system of the substituted pyridine ring.
The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring. The electron-donating methoxy group and electron-withdrawing methyl ester group influence the energy levels of the molecular orbitals involved in the electronic transitions. Studies on related picolinate-modified derivatives show that substitutions on the ring system can be used to tune the absorption and emission wavelengths. acs.org
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~ 220 - 240 | π → π* | Pyridine Ring |
| ~ 270 - 290 | π → π* | Pyridine Ring |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles for this compound.
Furthermore, X-ray diffraction analysis reveals the crystal packing arrangement and identifies any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. nih.govresearchgate.net For picolinic acid derivatives, it has been shown that the introduction of specific substituents can induce significant changes in both the molecular conformation and the crystal packing. nih.govresearchgate.net This analysis would offer a complete picture of the molecule's solid-state architecture.
Table 5: Typical Bond Lengths and Angles Expected from X-ray Analysis
| Bond/Angle | Type | Expected Value |
|---|---|---|
| C=O | Ester Carbonyl | ~ 1.20 - 1.23 Å |
| C-O | Ester | ~ 1.33 - 1.36 Å |
| C-O | Methoxy | ~ 1.35 - 1.38 Å |
| C=C / C=N | Aromatic Ring | ~ 1.34 - 1.40 Å |
| C-C-C | Ring Angle | ~ 118 - 122° |
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are techniques used to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule. It possesses a plane of symmetry that bisects the pyridine ring, the methoxy group, and the ester group. Due to this symmetry, the molecule is superimposable on its mirror image and does not have any stereocenters. Consequently, it will not exhibit any optical activity.
Therefore, chiroptical methods are not applicable for the stereochemical assignment of this compound, as there is no stereochemistry to assign. The compound is optically inactive, and its CD and ORD spectra would be silent.
Computational and Theoretical Chemistry Studies of Methyl 4 Methoxy 3,5 Dimethylpicolinate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and energetics of organic compounds. academicjournals.org For Methyl 4-methoxy-3,5-dimethylpicolinate, these calculations would typically start with geometry optimization to find the most stable three-dimensional arrangement of its atoms. researchgate.net
Once the optimized structure is obtained, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity. researchgate.net The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are important for predicting intermolecular interactions. researchgate.net
Thermodynamic properties such as the heat of formation, entropy, and Gibbs free energy can also be calculated, providing essential data on the molecule's stability and potential for transformation.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Total Energy | -712.5 Hartree |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a highly effective method for elucidating the step-by-step mechanisms of chemical reactions. mdpi.com For this compound, DFT could be used to investigate reactions such as the hydrolysis of the ester group or substitution reactions on the pyridine (B92270) ring.
This approach involves mapping the potential energy surface of the reaction. The process begins by identifying the structures of the reactants and products. Computational methods are then used to locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. chemrxiv.org
The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of whether a reaction is kinetically and thermodynamically favorable. For complex, multi-step reactions, DFT can identify intermediates and the rate-determining step.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and the influence of its environment. mdpi.com
For a molecule with several rotatable bonds like this compound (e.g., around the C-C bond of the ester and the C-O bond of the methoxy (B1213986) group), MD simulations can reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is widely used to predict spectroscopic data, which serves as a vital link between theoretical models and experimental reality. For this compound, key spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated. researchgate.net
NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. academicjournals.org The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. nih.gov
IR spectra are predicted by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental data. core.ac.uk Comparing the predicted spectra with experimental ones helps to confirm the molecule's structure and assign specific spectral features. youtube.com
Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data
| Spectrum | Peak/Shift | Hypothetical Experimental Value | Calculated Value |
|---|---|---|---|
| ¹H NMR | -OCH₃ (ester) | 3.9 ppm | 3.95 ppm |
| ¹H NMR | -OCH₃ (ring) | 3.8 ppm | 3.82 ppm |
| ¹³C NMR | C=O (ester) | 166 ppm | 165.5 ppm |
| ¹³C NMR | C-OCH₃ (ring) | 160 ppm | 159.8 ppm |
| IR | C=O Stretch | 1725 cm⁻¹ | 1730 cm⁻¹ (scaled) |
| IR | C-O-C Stretch | 1250 cm⁻¹ | 1255 cm⁻¹ (scaled) |
Computational Approaches to Understand Structure-Reactivity Relationships
Computational methods provide a quantitative framework for understanding how a molecule's structure dictates its chemical reactivity. mdpi.com For this compound, these approaches can quantify the electronic influence of the methoxy and dimethyl substituents on the pyridine ring and the ester functional group.
Analysis of the electronic structure, such as the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), can pinpoint reactive sites. For instance, the electron-donating nature of the methoxy and methyl groups is expected to increase the electron density on the pyridine ring, potentially influencing its basicity and susceptibility to electrophilic attack. Conversely, these effects can be transmitted to the ester group, modulating its reactivity towards nucleophiles.
Advanced Molecular Modeling for Intermolecular Interactions
The way a molecule interacts with its neighbors determines its physical properties (like melting and boiling points) and its function in a larger system (such as binding to a receptor). Advanced molecular modeling techniques can be used to study the non-covalent intermolecular interactions of this compound.
These interactions can include hydrogen bonding (where the nitrogen of the pyridine ring or the oxygens of the ester and methoxy groups can act as acceptors), π-π stacking between pyridine rings, and van der Waals forces.
Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This provides a detailed understanding of the nature of the forces holding molecules together. Such studies are crucial for designing materials with specific properties or for understanding ligand-receptor binding in a biological context.
Academic and Research Applications of Methyl 4 Methoxy 3,5 Dimethylpicolinate
Role as a Versatile Synthetic Intermediate and Building Block
The principal application of Methyl 4-methoxy-3,5-dimethylpicolinate in academic and industrial research is as a versatile building block for constructing more complex chemical structures. cymitquimica.com Its utility is most prominently documented in the synthesis of heterocyclic compounds that form the core of various therapeutic agents.
This compound serves as a key starting material for the pyridine (B92270) moiety in a class of widely used pharmaceuticals known as proton pump inhibitors (PPIs). rjpbcs.comsphinxsai.comresearchgate.net These drugs, such as Omeprazole (B731) and its derivatives, are complex heterocyclic systems that feature a substituted pyridine ring linked to a benzimidazole (B57391) ring system via a methylsulfinyl group. rjpbcs.comresearchgate.net
The synthesis of these advanced molecules involves the chemical modification of this compound to an activated intermediate, typically 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine. google.comeresearchco.com This intermediate is then coupled with a substituted 2-mercaptobenzimidazole (B194830) derivative. This key carbon-sulfur bond-forming reaction constructs the core backbone of the final drug molecule. rjpbcs.comeresearchco.com The subsequent oxidation of the resulting thioether to a sulfoxide (B87167) completes the synthesis of the active pharmaceutical ingredient. sphinxsai.com This synthetic strategy highlights the compound's role in providing the essential, highly substituted pyridine component required for the biological activity of the final product.
The significance of this compound as a precursor is directly tied to the production of advanced chemical entities like Omeprazole, Esomeprazole (B1671258), and other related anti-ulcer drugs. eresearchco.comgoogle.com These molecules are designed to selectively inhibit the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, thereby reducing stomach acid secretion. google.com The precise substitution pattern on the pyridine ring, originating from the precursor, is crucial for the drug's efficacy and metabolic stability. The compound is sometimes referred to as "Omeprazole Impurity 27," which further solidifies its direct involvement in the manufacturing process of this major pharmaceutical. cymitquimica.comechemi.com
The general synthetic pathway underscores its role as a foundational element. The transformations required to convert it into the final drug product are well-established, making it a reliable and crucial intermediate in the large-scale production of these globally significant medicines. rjpbcs.comsphinxsai.com
Table 1: Role of this compound Derivatives in PPI Synthesis
| Precursor Derivative | Coupling Partner | Key Intermediate Product | Final Active Pharmaceutical Ingredient (Example) |
|---|---|---|---|
| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | 5-methoxy-1H-benzo[d]imidazole-2-thiol | Ufiprazole (a thioether) eresearchco.com | Omeprazole (a sulfoxide) sphinxsai.com |
Applications in Materials Science and Functional Materials Development
A comprehensive review of scientific literature and chemical databases does not indicate that this compound has been utilized in the field of materials science.
There is no available research data demonstrating the incorporation of this compound as a monomer or functional component in polymeric architectures.
There is no published evidence of this compound being used as a linker or building block in the design of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other defined supramolecular assemblies.
Utilization as a Ligand in Coordination Chemistry and Catalysis
Despite possessing potential coordination sites (the pyridine nitrogen and ester carbonyl group), there is no specific research in the available literature that describes the use of this compound as a ligand in coordination chemistry or for the development of metal-based catalysts. Its primary documented application remains within the domain of organic synthesis.
Design of Metal-Picolinate Complexes for Catalytic Transformations
The structural framework of this compound makes it a valuable ligand for the design of metal-picolinate complexes that exhibit catalytic activity. The picolinate (B1231196) moiety, with its nitrogen and oxygen donor atoms, readily chelates to a variety of metal centers. The methoxy (B1213986) and dimethyl substitutions on the pyridine ring allow for the fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn influences its catalytic performance.
Researchers have explored the use of picolinate-based ligands in the formation of complexes with transition metals such as copper (Cu(II)) and nickel (Ni(II)). nih.gov These complexes have been investigated for their ability to catalyze various organic reactions. The design of these catalysts often involves modifying the picolinate ligand to enhance the stability and reactivity of the metal center. For instance, the introduction of specific functional groups can influence the coordination geometry around the metal ion, thereby affecting its catalytic efficiency.
The catalytic transformations targeted by these metal-picolinate complexes are diverse and can include oxidation, reduction, and carbon-carbon bond-forming reactions. The choice of the metal and the specific substitutions on the picolinate ligand are crucial in directing the outcome of the catalytic process.
Exploration of Catalytic Mechanisms
Understanding the mechanism by which metal-picolinate complexes catalyze reactions is a significant area of research. Kinetic studies are often employed to elucidate the mechanistic pathways of these catalytic transformations. For example, in the hydrolysis of esters like p-nitrophenyl picolinate (PNPP), the catalytic activity of metal complexes can be quantitatively assessed by monitoring the reaction rate under various conditions. nih.gov
Key kinetic parameters that are often investigated include the rate constants for product formation, the association constants between the substrate and the catalyst, and the influence of factors such as pH and temperature on the reaction kinetics. nih.gov By systematically varying these parameters, researchers can gain insights into the elementary steps of the catalytic cycle. For instance, an increase in the rate constant with increasing pH might suggest the involvement of a deprotonated species, such as a hydroxide (B78521) ion, in the rate-determining step. nih.gov
The study of catalytic mechanisms also involves characterizing the structure of the active catalytic species and any intermediates that may form during the reaction. Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, are invaluable tools for this purpose.
Biochemical Probes and Mechanistic Investigations in Enzyme Systems (Non-Clinical Focus)
The unique chemical properties of picolinate derivatives, including this compound, make them suitable for the development of biochemical probes to study enzyme systems. These probes can be designed to interact with the active site of an enzyme, providing valuable information about its structure and function.
Synthesis of Picolinate-Based Probes for Enzymatic Studies
The synthesis of picolinate-based probes often involves modifying the core picolinate structure to incorporate reporter groups, such as chromophores or fluorophores. These reporter groups allow for the detection and quantification of the probe's interaction with an enzyme. The synthesis may also involve the introduction of reactive groups that can form covalent bonds with specific amino acid residues in the enzyme's active site, enabling the identification of key catalytic residues.
The design of these probes requires a careful balance of reactivity and selectivity. The probe must be sufficiently reactive to interact with the target enzyme but also selective enough to avoid non-specific binding to other proteins. The methoxy and dimethyl groups on this compound can be strategically utilized to modulate the probe's solubility, steric hindrance, and electronic properties, thereby influencing its binding affinity and specificity for the target enzyme.
Elucidation of Substrate-Enzyme Interaction Mechanisms
Once synthesized, picolinate-based probes can be used to investigate the mechanisms of substrate-enzyme interactions. By monitoring the changes in the spectroscopic properties of the probe upon binding to the enzyme, researchers can determine the binding affinity and stoichiometry of the interaction.
Furthermore, these probes can be used in kinetic studies to understand how they affect the enzyme's catalytic activity. For example, a probe that acts as a competitive inhibitor will compete with the natural substrate for binding to the active site, providing insights into the substrate binding process. By analyzing the inhibition kinetics, researchers can determine the inhibition constant (Ki), which is a measure of the probe's potency as an inhibitor.
These mechanistic studies are crucial for understanding the fundamental principles of enzyme catalysis and can provide a basis for the design of more effective enzyme inhibitors or activators for research purposes.
Future Prospects and Emerging Research Frontiers for Methyl 4 Methoxy 3,5 Dimethylpicolinate
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes for pyridine (B92270) derivatives is an active area of research. For Methyl 4-methoxy-3,5-dimethylpicolinate, future research could focus on moving away from traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Key areas for innovation would include:
Catalytic C-H Activation: Direct functionalization of simpler pyridine precursors could offer a more atom-economical approach.
Renewable Feedstocks: Investigating the synthesis of the pyridine core from biomass-derived starting materials would enhance its green credentials.
Flow Chemistry: Continuous manufacturing processes can offer improved safety, efficiency, and scalability over traditional batch methods.
A comparative table of potential green synthesis metrics is presented below:
| Methodology | Potential Advantages | Challenges |
| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst cost and stability, regioselectivity |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Multi-step conversions, catalyst development |
| Flow Chemistry | Improved safety, scalability, process control | Initial equipment investment, reaction optimization |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of the substituted pyridine ring in this compound is largely unexplored. Future research could unveil novel transformation pathways, leading to a diverse range of new molecules with potentially valuable properties.
Potential areas of exploration include:
Selective Demethylation/Methoxylation: Developing reagents that can selectively target one of the methyl or methoxy (B1213986) groups would open up avenues for further functionalization.
Ring-Opening and Rearrangement Reactions: Subjecting the molecule to various conditions (e.g., photochemical, electrochemical) could lead to the discovery of unprecedented skeletal rearrangements.
Coordination Chemistry: The nitrogen atom of the pyridine ring and the ester group can act as ligands for metal centers, potentially leading to new catalysts or functional materials.
Expansion into Advanced Functional Materials and Nanotechnology
While no specific applications of this compound in materials science have been reported, its structure suggests potential for incorporation into advanced functional materials.
Future research could investigate its use as a building block for:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used in the emissive and electron-transporting layers of OLEDs.
Metal-Organic Frameworks (MOFs): The picolinate (B1231196) moiety can act as a linker to construct porous MOFs for applications in gas storage, separation, and catalysis.
Functional Polymers: Incorporation of this molecule as a monomer could lead to polymers with tailored optical, electronic, or thermal properties.
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The intersection of artificial intelligence and chemistry is rapidly accelerating the discovery of new molecules and reactions. For a molecule like this compound, machine learning algorithms could be employed to:
Predict Properties: AI models could predict various physicochemical and biological properties of this molecule and its derivatives, guiding experimental efforts.
Retrosynthetic Analysis: Machine learning tools can propose novel and efficient synthetic routes, including those that may not be obvious to human chemists.
De Novo Design: AI could be used to design new molecules based on the this compound scaffold with optimized properties for specific applications.
A summary of potential AI applications is provided in the table below:
| AI Application | Objective | Potential Impact |
| Property Prediction | Forecast physicochemical and biological attributes | Prioritize synthesis of high-potential derivatives |
| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways | Reduce time and resources for synthesis |
| De Novo Design | Generate new molecular structures with desired properties | Accelerate the discovery of new functional molecules |
Unveiling New Bio-inspired Applications (Focus on Chemical Mechanisms)
The pyridine ring is a common motif in many biologically active natural products and pharmaceuticals. While the biological activity of this compound has not been extensively studied, its structure could serve as a starting point for the design of new bio-inspired molecules.
Future research could focus on understanding the chemical mechanisms by which this molecule or its derivatives could interact with biological targets. This could involve:
Enzyme Inhibition Studies: Investigating the potential for this molecule to act as an inhibitor of specific enzymes through mechanisms such as competitive binding or allosteric modulation.
Receptor Binding Assays: Exploring the affinity of this compound for various cellular receptors, with a focus on understanding the key structural features responsible for binding.
Biomimetic Catalysis: Using the molecule as a scaffold to develop small-molecule catalysts that mimic the function of natural enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
